3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxy substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with a benzoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-hydroxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide.
Reduction: 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the benzamide and thiazole rings contribute to its biological activity .
Properties
Molecular Formula |
C18H15N3O2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H15N3O2S2/c1-23-14-9-5-8-13(10-14)16(22)20-17(24)21-18-19-15(11-25-18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,19,20,21,22,24) |
InChI Key |
DESGBXUJOBOUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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